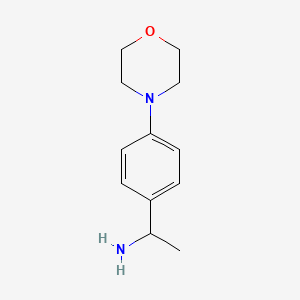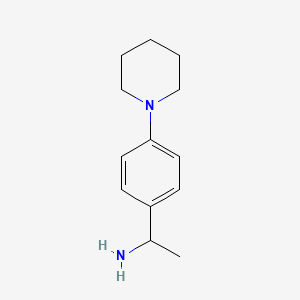
5-Brom-2-morpholin-4-ylanilin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several studies. For instance, the novel synthesis of cis-3,5-disubstituted morpholine derivatives involves an electrophile-induced ring closure using bromine, which is a key step in the synthesis of various brominated morpholine compounds . Another study describes the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which includes bromination as a pivotal step . These methods could potentially be adapted for the synthesis of 5-Bromo-2-morpholin-4-ylaniline by applying similar bromination techniques to appropriate precursors.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, as evidenced by the crystal structure analysis of a bromo-dichloro-morpholinyl compound, which revealed a non-planar butadiene unit and a chair conformation of the morpholine ring . This suggests that 5-Bromo-2-morpholin-4-ylaniline may also exhibit a non-planar structure, potentially affecting its reactivity and interactions.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions. For example, the interaction of morpholino-oxazole-carbonitriles with hydrazine hydrate leads to recyclization products, indicating that morpholine rings can participate in ring transformation reactions . This reactivity could be relevant to the chemical behavior of 5-Bromo-2-morpholin-4-ylaniline in the presence of nucleophiles or during cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The synthesis of morpHoline-2,5-dione involved optimizing reaction conditions such as pH and reactant dropping rate, which are critical factors for achieving desired yields . Similarly, the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride demonstrated the importance of reaction conditions, including solvent choice and acidification steps . These studies highlight the importance of reaction parameters in determining the physical and chemical properties of the synthesized compounds, which would also apply to 5-Bromo-2-morpholin-4-ylaniline.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
5-Brom-2-morpholin-4-ylanilin: wurde auf sein Potenzial in der Krebsforschung untersucht. Wissenschaftler haben neuartige Derivate dieser Verbindung entwickelt und synthetisiert, um ihre antiproliferativen und zytotoxischen Aktivitäten gegen verschiedene menschliche Krebszelllinien zu bewerten . Diese Studien zielen darauf ab, neue und potente Antikrebsmittel zu entwickeln, die Krebsbehandlungen verbessern können.
Proteomforschung
Im Bereich der Proteomik wird This compound als biochemisches Mittel für Forschungszwecke eingesetzt . Seine Rolle bei der Untersuchung der Proteinexpression, -struktur und -funktion ist entscheidend für das Verständnis biologischer Prozesse und Krankheitsmechanismen.
Biochemische Anwendungen
Diese Verbindung ist in der Biochemie von Bedeutung für die Charakterisierung der Struktur und Funktion komplexer Biomakromoleküle wie Proteine und DNA . Sie hilft, die Brücke zwischen allgemeiner Biochemie und spezialisierten Techniken zu schlagen und bietet einen umfassenden Überblick über wichtige Methoden, die in diesem Bereich eingesetzt werden.
Pharmazeutische Entwicklung
This compound: dient als Schlüsselzwischenprodukt bei der Synthese von Therapeutika, wie z. B. SGLT2-Inhibitoren, die in der Diabetestherapie eingesetzt werden . Seine Rolle in der industriellen Prozessvergrößerung zeigt seine Bedeutung bei der Herstellung moderner Arzneimittel.
Verbesserung der Landwirtschaft
Obwohl keine direkten Hinweise auf die Verwendung von This compound in der Landwirtschaft gefunden wurden, ist der Ansatz der Verwendung mikrobieller Konsortien in der Landwirtschaft für Nachhaltigkeit bemerkenswert . Solche Konsortien können verschiedene Verbindungen enthalten, die das Pflanzenwachstum fördern und die Ernteerträge steigern.
Materialwissenschaft
In der Materialwissenschaft könnten Verbindungen wie This compound an der Synthese und Entwicklung neuer Materialien mit spezifischen Eigenschaften beteiligt sein . Das Feld umfasst eine große Bandbreite an Materialien, darunter anorganische, organische, Nanomaterialien und Biomaterialien.
Umweltüberwachung
Die Umweltüberwachung ist entscheidend für die Kontaminationskontrolle in verschiedenen Industrien, einschließlich der pharmazeutischen Herstellung . Verbindungen wie This compound können überwacht werden, um sicherzustellen, dass sie Produkte oder Umgebungen nicht kontaminieren.
Industrielle Anwendungen
This compound: ist auch in industriellen Anwendungen relevant, insbesondere in Forschungsumgebungen, in denen seine Eigenschaften für verschiedene experimentelle und Forschungszwecke genutzt werden können .
Safety and Hazards
The safety information for 5-Bromo-2-morpholin-4-ylaniline includes several hazard statements: H302, H312, H315, H318, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
5-bromo-2-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-8-1-2-10(9(12)7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAINJKOIAULFCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406958 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91062-48-5 | |
| Record name | 5-bromo-2-morpholin-4-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

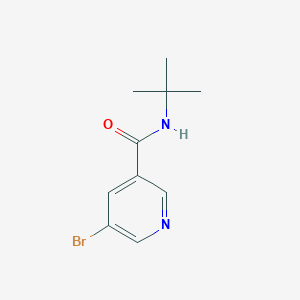
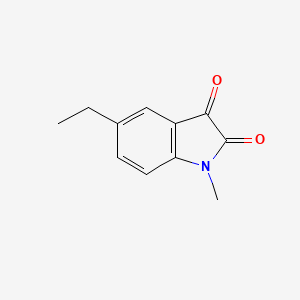

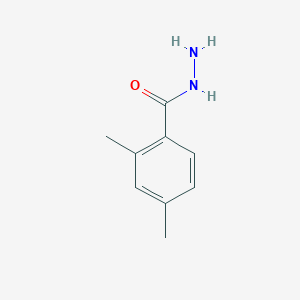
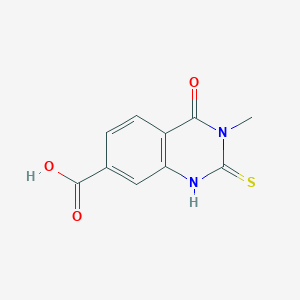
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B1276005.png)
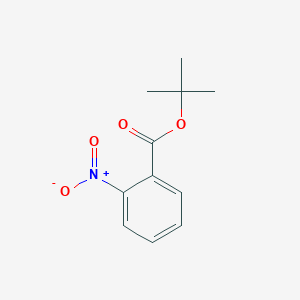
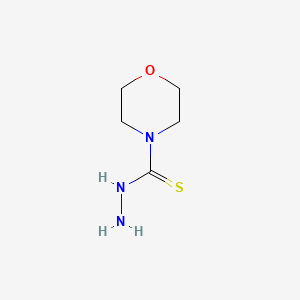
![2-{[(4-Tert-butylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B1276010.png)
